molecular formula C15H14FNO2 B5782455 methyl 4-{[(3-fluorophenyl)amino]methyl}benzoate

methyl 4-{[(3-fluorophenyl)amino]methyl}benzoate

Cat. No. B5782455
M. Wt: 259.27 g/mol
InChI Key: IPWZVYVRXIXUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(3-fluorophenyl)amino]methyl}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a type of benzoate ester that is commonly used in research laboratories for its unique properties.

Scientific Research Applications

Methyl 4-{[(3-fluorophenyl)amino]methyl}benzoate has various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. It is commonly used as a building block for the synthesis of various pharmaceuticals and biologically active molecules. Moreover, it has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities, making it a promising compound for drug development.

Mechanism of Action

The mechanism of action of methyl 4-{[(3-fluorophenyl)amino]methyl}benzoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. Additionally, it has been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Methyl 4-{[(3-fluorophenyl)amino]methyl}benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation and pain, and exhibit antimicrobial activity. Moreover, it has been shown to affect the levels of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4-{[(3-fluorophenyl)amino]methyl}benzoate in lab experiments include its unique properties, such as its ability to inhibit specific enzymes and receptors, and its potential applications in drug discovery and medicinal chemistry. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and techniques for its synthesis and purification.

Future Directions

There are many future directions for the research and development of methyl 4-{[(3-fluorophenyl)amino]methyl}benzoate. One potential direction is the further investigation of its mechanism of action and its potential applications in the treatment of various diseases. Additionally, the synthesis of new derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds for drug development. Furthermore, the development of new methods for the synthesis and purification of this compound may make it more accessible for research and development.

Synthesis Methods

The synthesis of methyl 4-{[(3-fluorophenyl)amino]methyl}benzoate involves the reaction between 4-carbomethoxybenzaldehyde and 3-fluoroaniline in the presence of a catalyst. This reaction results in the formation of the desired product, which can be purified and isolated using various techniques such as column chromatography, recrystallization, and distillation.

properties

IUPAC Name

methyl 4-[(3-fluoroanilino)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-19-15(18)12-7-5-11(6-8-12)10-17-14-4-2-3-13(16)9-14/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWZVYVRXIXUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3-fluoroanilino)methyl]benzoate

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